molecular formula C13H20ClNO B1433920 4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1795502-78-1

4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride

Cat. No.: B1433920
CAS No.: 1795502-78-1
M. Wt: 241.76 g/mol
InChI Key: SMOSUWCKVXSHAJ-UHFFFAOYSA-N
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Description

4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride is a piperidine derivative featuring a 3-methylphenylmethyl substituent and a hydroxyl group at the 4-position of the piperidine ring, with a hydrochloride salt form. Its physicochemical properties, such as solubility and stability, are influenced by the hydrophobic 3-methylphenyl group and the polar hydroxyl moiety.

Properties

IUPAC Name

4-[(3-methylphenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(9-11)10-13(15)5-7-14-8-6-13;/h2-4,9,14-15H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOSUWCKVXSHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride typically involves the reaction of 3-methylbenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Reaction Mechanism

The nucleophilic attack by piperidin-4-ol on the electrophilic carbon of benzyl chloride results in the release of chloride ions and formation of the desired compound.

Pharmacological Research

4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride has been extensively studied for its pharmacological properties:

  • CCR5 Antagonism : It acts as an antagonist to the CCR5 receptor, inhibiting HIV-1 entry into host cells, thus showing potential as an antiviral agent.
  • Neuropharmacology : The compound influences neurotransmitter systems by interacting with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have suggested potential efficacy against bacterial and fungal pathogens.
  • Anticancer Activity : Preliminary investigations have shown that it may possess anticancer properties, warranting further exploration in cancer therapeutics.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired biological activities.

Study on HIV Inhibition

A significant study demonstrated that this compound effectively inhibits HIV entry by blocking CCR5 receptors on host cells. In vitro experiments showed a marked reduction in viral load when cells were pre-treated with this compound before exposure to HIV.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine derivatives are widely studied for their pharmacological activities, modulated by substituents on the ring. Below is a comparative analysis of key analogs:

Table 1: Comparative Overview of Piperidine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Toxicity Data Regulatory Notes
4-[(3-Methylphenyl)methyl]piperidin-4-ol HCl Not explicitly given Not provided 3-Methylphenyl methyl, hydroxyl Research use, potential therapeutic Not available No specific regulation mentioned
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Used in safety documentation Acute toxicity (no data) Regulated under OSHA standards
4-[(4-chlorophenyl)methyl]piperidin-4-ol HCl C12H16ClNO 227.73 4-Chlorophenyl methyl Higher lipophilicity Not available No data
4-(3-METHOXYPHENYL) PIPERIDINE HCl C12H18ClNO 227.73 3-Methoxyphenyl Possible CNS applications Not available No data
4-(4-Trifluoromethylphenoxy)piperidine HCl C12H13ClF3NO 279.76 Trifluoromethyl phenoxy Electron-withdrawing substituent Not available No data

Key Differences and Implications

~227–280 for others). This may limit bioavailability . Chlorophenyl vs. Methylphenyl: The 4-chlorophenyl group in 4-[(4-chlorophenyl)methyl]piperidin-4-ol HCl increases lipophilicity compared to the 3-methylphenyl group, influencing membrane permeability and target binding . Trifluoromethyl Phenoxy (4-(4-Trifluoromethylphenoxy)piperidine HCl): The electron-withdrawing trifluoromethyl group enhances chemical stability and may improve resistance to oxidative metabolism .

Toxicity and Safety: Acute toxicity data for 4-(Diphenylmethoxy)piperidine HCl is noted but unspecified, highlighting a gap in risk assessment . Environmental impact studies are absent for most compounds, raising concerns about ecological persistence .

Biological Activity

4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest various pharmacological applications, including neuropharmacology and antimicrobial properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methylphenyl group and a hydroxyl group at the 4-position. This specific arrangement is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. In vitro tests demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for some related compounds in the same class, indicating potent activity .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
This compoundS. aureus, E. coliTBD

Neuropharmacological Effects

Research indicates that piperidine derivatives may interact with dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders. The compound has shown potential as a selective D3 receptor agonist, promoting β-arrestin translocation and G protein activation without significant activity at other dopamine receptors . This selectivity is critical for developing treatments for conditions like schizophrenia and Parkinson's disease.

Table 2: D3 Receptor Activity of Piperidine Derivatives

Compound IDD3R Agonist Activity (EC50 nM)D2R Activity (EC50 nM)
Compound C98 ± 21Inactive
Compound D>100,000Inactive

Cytotoxicity

In addition to antimicrobial and neuropharmacological effects, some studies have explored the cytotoxic potential of piperidine derivatives against cancer cell lines. For instance, derivatives have exhibited selective cytotoxicity against various cancer types, including breast and lung cancers . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several piperidine derivatives against clinical isolates of multidrug-resistant bacteria. The results indicated that certain modifications to the piperidine structure enhanced antibacterial potency significantly.
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of piperidine derivatives in models of dopaminergic neuron degeneration. Results showed that these compounds could mitigate neurodegeneration in induced models, suggesting their potential use in treating neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic routes for 4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride, and what analytical methods validate its purity?

Answer:
The compound is typically synthesized via Mannich reactions or alkylation of piperidine derivatives with 3-methylbenzyl halides. For example, reacting piperidin-4-ol with 3-methylbenzyl chloride under basic conditions (e.g., triethylamine) in polar aprotic solvents (e.g., DMF) yields the target compound . Post-synthesis, purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR to confirm structural integrity. Mass spectrometry (ESI-MS) ensures molecular ion alignment (expected [M+H]+: ~264.2) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Stability studies indicate ≥5-year shelf life under these conditions. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or dermal exposure. The compound is hygroscopic; pre-dry storage vials and use desiccants (e.g., silica gel) .

Advanced: What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray data may arise from conformational polymorphism or solvent-induced crystal packing . To resolve:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use DFT calculations (e.g., Gaussian09) to model energetically favorable conformers and compare with experimental NMR shifts.
  • Conduct powder X-ray diffraction (PXRD) to correlate solid-state structures with observed spectra .

Advanced: How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

Answer:
Key optimizations include:

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-oxide formation).
  • In-line monitoring : Employ ReactIR to track intermediate formation and adjust stoichiometry dynamically.
  • Impurity profiling : Identify byproducts (e.g., di-alkylated piperidine) via LC-MS/MS and suppress using controlled reagent addition rates .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties for preclinical studies?

Answer:
Use QSAR models (e.g., SwissADME) to predict:

  • LogP : ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
  • Metabolic sites : Piperidine N-methylation and aromatic hydroxylation as primary pathways.
    Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and HPLC-MS metabolite identification .

Advanced: How do researchers address discrepancies in bioactivity data across cell-based vs. in vivo models?

Answer:
Discrepancies often stem from off-target effects or pharmacokinetic variability . Mitigation strategies:

  • Target engagement assays : Use TR-FRET or SPR to confirm direct binding in cellular models.
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy.
  • Metabolite exclusion : Administer the compound with CYP450 inhibitors (e.g., ketoconazole) to isolate parent molecule effects .

Advanced: What methodologies characterize the compound’s stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hr) and analyze degradation products via HPLC.
  • Plasma stability : Incubate with rat/human plasma (37°C, 4 hr), precipitate proteins with acetonitrile, and quantify remaining compound.
  • Forced degradation : Expose to UV light (ICH Q1B), heat (40°C/75% RH), and oxidizers (H2O2) to identify degradation pathways .

Advanced: How can impurity profiling align with ICH guidelines for regulatory submissions?

Answer:

  • Identify critical impurities : Use LC-HRMS to detect and structurally characterize impurities ≥0.1%.
  • Reference standards : Cross-validate against pharmacopeial impurities (e.g., EP/USP monographs for related piperidine derivatives) .
  • Toxicology assessment : Conduct AMES tests for mutagenicity and hERG assays for cardiac liability on major impurities .

Advanced: What in vitro models best elucidate the compound’s mechanism of action in neurological disorders?

Answer:

  • Primary neuronal cultures : Assess neuroprotection against glutamate-induced excitotoxicity (measure LDH release).
  • Patch-clamp electrophysiology : Evaluate modulation of ion channels (e.g., NMDA receptors).
  • Microglial activation assays : Quantify TNF-α/IL-6 secretion in LPS-stimulated BV2 cells .

Advanced: How can researchers validate target engagement in complex biological matrices?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein thermal stability shifts via Western blot or MS.
  • Photoaffinity labeling : Use a radiolabeled or clickable probe to capture target-compound interactions in live cells.
  • SPR biosensing : Measure binding kinetics (KD, kon/koff) using recombinant target protein .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride
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4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride

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